(2S)-2-[[(2R)-2-[(3,5-dimethylbenzoyl)-methylamino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
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Overview
Description
IRL-1841 is a small molecule drug that functions as an endothelin receptor antagonist. It was initially developed by Nihon Ciba-Geigy K.K. and is primarily investigated for its potential therapeutic applications in cardiovascular diseases, particularly hypertension .
Preparation Methods
The synthetic routes and reaction conditions for IRL-1841 are not extensively detailed in publicly available sources. the general approach to synthesizing endothelin receptor antagonists typically involves multi-step organic synthesis, including the formation of key intermediates and subsequent functionalization to achieve the desired molecular structure. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale manufacturing .
Chemical Reactions Analysis
IRL-1841, as an endothelin receptor antagonist, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
IRL-1841 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of endothelin receptors in various chemical processes.
Biology: It helps in understanding the biological pathways involving endothelin receptors and their role in physiological and pathological conditions.
Medicine: It is investigated for its potential therapeutic effects in treating cardiovascular diseases, particularly hypertension.
Industry: It may be used in the development of new drugs targeting endothelin receptors.
Mechanism of Action
IRL-1841 exerts its effects by antagonizing endothelin receptors, specifically endothelin receptor type B. This receptor is a G protein-coupled receptor that activates a phosphatidylinositol-calcium second messenger system. By blocking the action of endothelin, IRL-1841 helps to modulate vascular tone and reduce blood pressure .
Comparison with Similar Compounds
IRL-1841 is compared with other endothelin receptor antagonists, such as:
IRL-2500: Another potent endothelin receptor antagonist with similar therapeutic applications.
RES-701-1: A selective endothelin receptor antagonist with distinct pharmacological properties.
Endothelin-3: A naturally occurring peptide that acts on endothelin receptors.
The uniqueness of IRL-1841 lies in its specific molecular structure and its potential therapeutic applications in cardiovascular diseases .
Properties
CAS No. |
169544-71-2 |
---|---|
Molecular Formula |
C30H31N3O4 |
Molecular Weight |
497.6 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[(3,5-dimethylbenzoyl)-methylamino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C30H31N3O4/c1-19-13-20(2)15-22(14-19)29(35)33(3)27(16-21-9-5-4-6-10-21)28(34)32-26(30(36)37)17-23-18-31-25-12-8-7-11-24(23)25/h4-15,18,26-27,31H,16-17H2,1-3H3,(H,32,34)(H,36,37)/t26-,27+/m0/s1 |
InChI Key |
JFNANCYIHVAEQV-RRPNLBNLSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)C(=O)N(C)[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N(C)C(CC2=CC=CC=C2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)C |
sequence |
FW |
Origin of Product |
United States |
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